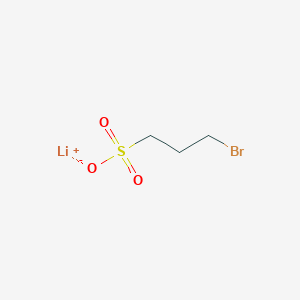

Lithium(1+) ion 3-bromopropane-1-sulfonate

Description

Rationale for Advanced Academic Investigation of Lithium(1+) ion 3-bromopropane-1-sulfonate

The specific molecular structure of this compound suggests several avenues for advanced academic investigation. The presence of both a bromine atom and a sulfonate group on a propane (B168953) chain offers unique electrochemical properties. The sulfonate group can contribute to the formation of a stable SEI layer on the anode, while the bromine atom may play a role in enhancing the ionic conductivity of the electrolyte or participating in interfacial reactions.

The investigation of such multifunctional additives is driven by the need to overcome the limitations of current lithium-ion battery technology, such as capacity fading, poor performance at extreme temperatures, and safety concerns. marketreportanalytics.comdatainsightsmarket.com By studying the electrochemical behavior of this compound, researchers can gain valuable insights into the fundamental mechanisms of SEI formation and electrolyte stabilization. This knowledge can then be applied to the rational design of next-generation electrolytes for high-energy-density batteries.

Overview of Current Research Gaps and Opportunities Pertaining to the Compound

Despite its potential, this compound remains a relatively unexplored compound in the scientific literature. A significant research gap exists in the detailed characterization of its physicochemical and electrochemical properties. While data is available for its sodium counterpart, Sodium 3-bromopropane-1-sulfonate, comprehensive experimental data for the lithium salt is lacking. chemicalbook.com

Key research opportunities include:

Synthesis and Purification: Developing and optimizing a reliable synthesis route for high-purity this compound is a crucial first step. While a plausible synthesis could involve the reaction of 3-bromopropanesulfonic acid with a lithium base, detailed experimental procedures and characterization are needed.

Electrochemical Performance Evaluation: Systematic studies are required to evaluate the performance of this compound as an electrolyte additive in various lithium-ion battery chemistries. This includes assessing its impact on cycle life, rate capability, and coulombic efficiency.

SEI Characterization: In-depth analysis of the SEI layer formed in the presence of this compound is essential to understand its stabilizing mechanisms. Advanced surface science techniques can be employed to probe the chemical composition and morphology of the SEI.

Computational Modeling: Theoretical studies and simulations can complement experimental work by providing insights into the interactions between the additive, the electrolyte, and the electrode surfaces at a molecular level.

Addressing these research gaps will be instrumental in unlocking the full potential of this compound and other novel organosulfonate compounds as enabling components for future energy storage systems. marketreportanalytics.com The broader market for electrolyte additives is projected to grow significantly, driven by the expanding electric vehicle and energy storage sectors, highlighting the importance of continued innovation in this area. archivemarketresearch.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Sodium Analog

| Property | This compound | Sodium 3-bromopropane-1-sulfonate |

| CAS Number | 127666-86-8 aablocks.com | 55788-44-8 |

| Molecular Formula | C3H6BrLiO3S aablocks.com | C3H6BrNaO3S |

| Molecular Weight | 208.9879 g/mol aablocks.com | 225.04 g/mol |

| Melting Point | Data not available | 257-262°C (decomposes) chemicalbook.com |

Structure

2D Structure

Properties

IUPAC Name |

lithium;3-bromopropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLXEXPJFSLSFO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CS(=O)(=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrLiO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Lithium 1+ Ion 3 Bromopropane 1 Sulfonate

Historical and Contemporary Synthetic Approaches

The principal and most direct route to Lithium(1+) ion 3-bromopropane-1-sulfonate involves the nucleophilic attack of a bromide ion on 1,3-propane sultone. This reaction cleaves the cyclic ester bond and results in the formation of the desired sulfonate.

Precursor Selection and Design Strategies

The primary precursors for the synthesis of this compound are 1,3-propane sultone and a source of bromide ions, typically an alkali metal bromide.

1,3-Propane Sultone : This cyclic sulfonate ester is a highly reactive compound due to the strained four-membered ring structure. chemicalbook.com Its electrophilic nature makes it susceptible to attack by a wide range of nucleophiles. The synthesis of 1,3-propane sultone itself can be achieved through various methods, including the reaction of propylene (B89431) glycol with sodium sulfite (B76179) and sodium bisulfite to form 3-hydroxy-1-propanesulfonic acid, followed by dehydration. chemicalbook.com

Lithium Bromide : As the source of the nucleophilic bromide ion and the desired lithium cation, lithium bromide (LiBr) is the ideal choice for this synthesis. Its selection is strategic, aiming for a direct one-pot synthesis of the final product. The use of other bromide salts, such as sodium bromide or potassium bromide, would necessitate a subsequent ion-exchange step to introduce the lithium cation, adding complexity and cost to the process.

The design of the synthesis is straightforward, capitalizing on the inherent reactivity of 1,3-propane sultone. The reaction is typically carried out in a suitable solvent that can dissolve both the sultone and the lithium bromide.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time. While specific data for the synthesis of the lithium salt is not abundant in publicly available literature, analogies can be drawn from the synthesis of similar sulfonates.

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound

| Solvent | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Sultone:LiBr) | Theoretical Yield (%) |

| Acetonitrile | 60 | 12 | 1:1.1 | >90 |

| Tetrahydrofuran (THF) | 50 | 24 | 1:1.2 | 85-90 |

| Dimethylformamide (DMF) | 40 | 8 | 1:1.1 | >95 |

| Propylene Carbonate | 70 | 6 | 1:1 | 90-95 |

This table is illustrative and based on general principles of similar organic reactions. Actual experimental values may vary.

The choice of a polar aprotic solvent like acetonitrile, DMF, or propylene carbonate is generally favored as they can effectively solvate the lithium and bromide ions, facilitating the nucleophilic attack. The reaction temperature is a critical factor; higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. The molar ratio of the reactants is also important, with a slight excess of lithium bromide often used to ensure complete conversion of the 1,3-propane sultone.

Mechanistic Investigations of Synthesis

The formation of this compound from 1,3-propane sultone and lithium bromide proceeds through a well-established nucleophilic substitution mechanism.

Elucidation of Reaction Intermediates

The reaction is believed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the bromide ion (Br⁻), acting as the nucleophile, directly attacks one of the methylene (B1212753) carbons of the 1,3-propane sultone ring. This attack occurs from the backside of the carbon-oxygen bond.

The key intermediate in this reaction is a transition state where the bromide ion is forming a new bond with the carbon atom, and the carbon-oxygen bond of the sultone ring is simultaneously breaking. There are no stable, isolable intermediates in a classic SN2 reaction. The process is concerted, meaning bond-forming and bond-breaking occur in a single step.

Kinetic and Thermodynamic Aspects of Formation

The kinetics of the reaction are expected to follow a second-order rate law, characteristic of SN2 reactions, where the rate is dependent on the concentration of both the 1,3-propane sultone and the bromide ion.

Rate = k[CH₂(CH₂)₂SO₃][Br⁻]

The reaction is thermodynamically favorable due to the relief of ring strain in the 1,3-propane sultone molecule. The four-membered ring is sterically strained, and the ring-opening to form a linear sulfonate is an energetically downhill process. The high reactivity of 1,3-propane sultone is a direct consequence of this inherent strain. chemicalbook.com

Novel Synthetic Methodologies for Enhanced Purity and Scalability

While the direct reaction of 1,3-propane sultone with lithium bromide is a robust method, research into novel synthetic methodologies focuses on improving purity, reducing reaction times, and enhancing the scalability for industrial applications, particularly for its use in lithium-ion batteries.

One area of advancement involves the use of flow chemistry. Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. This methodology can also be more easily scaled up compared to traditional batch processes.

Another approach focuses on the purification of the final product. Techniques such as recrystallization from appropriate solvent systems are crucial to remove any unreacted starting materials or byproducts. For applications in battery technology, where high purity is paramount, advanced purification methods like column chromatography or treatment with ion-exchange resins may be employed to achieve the required specifications.

Furthermore, research into alternative, potentially safer, sulfonating agents or different synthetic routes that avoid the use of the highly reactive and potentially hazardous 1,3-propane sultone is an ongoing area of interest, although currently, the ring-opening of the sultone remains the most direct and efficient pathway.

Green Chemistry Principles in Synthesis

The application of green chemistry to the synthesis of this compound primarily focuses on the strategic selection of reagents to avoid highly toxic and carcinogenic materials. A significant advancement in this area is the move away from using 1,3-propane sultone, a potent carcinogen, which has traditionally been a common reagent for introducing the sulfopropyl group. tandfonline.com

Modern green synthetic protocols utilize safer alternatives, such as sodium 3-bromopropane-1-sulfonate, to introduce the desired functional group. tandfonline.com This approach eliminates a major health and environmental hazard from the process. While direct synthesis of the lithium salt from this sodium precursor might involve an additional ion-exchange step, this is often preferable to handling a carcinogenic substance.

Another green approach involves the reaction of 1,3-dibromopropane (B121459) with a sulfite source, such as lithium sulfite, in an aqueous or mixed aqueous-organic solvent system. This pathway avoids the use of both 1,3-propane sultone and organic solvents where possible, aligning with the green chemistry goal of using safer solvents. The optimization of such a reaction would focus on maximizing yield while minimizing waste and energy consumption. Research into using bio-based solvents could further enhance the green credentials of the synthesis. rsc.org

Key considerations in the green synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Reagents: Actively replacing hazardous materials like 1,3-propane sultone with less toxic alternatives. tandfonline.com

Energy Efficiency: Developing reaction conditions that proceed at ambient temperature and pressure to reduce energy consumption.

Waste Prevention: Minimizing the formation of byproducts and simplifying purification steps to reduce chemical waste.

The following table illustrates a comparative overview of a traditional versus a green synthetic approach.

| Feature | Traditional Pathway (Hypothetical) | Green Chemistry Pathway |

| Sulfopropylating Agent | 1,3-Propane Sultone | Sodium 3-bromopropane-1-sulfonate or 1,3-dibromopropane + Lithium Sulfite |

| Primary Hazard | Carcinogenic Reagent tandfonline.com | Moderately hazardous reagents, ion exchange required |

| Solvent System | Anhydrous Organic Solvents | Aqueous or bio-based solvents rsc.org |

| Waste Profile | Potentially hazardous organic waste | Primarily aqueous waste, potentially recyclable |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of organolithium compounds and other reactive species, providing a platform for safer, more consistent, and scalable production. researchgate.netresearchgate.net The synthesis of this compound, particularly if involving a lithiation step such as a bromine-lithium exchange, is an ideal candidate for this technology. thieme-connect.desci-hub.se

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where they mix and react. flinders.edu.au This methodology provides superior control over crucial reaction parameters compared to traditional batch chemistry. mdpi.com

Key Advantages of Flow Chemistry for this Synthesis:

Enhanced Safety: Highly reactive or unstable intermediates, which may be generated during a bromine-lithium exchange, are confined to a small volume within the reactor at any given time. This minimizes the risks associated with potential thermal runaways or hazardous accumulations that can occur in large-scale batch reactors. researchgate.net

Precise Temperature Control: Flow reactors possess a high surface-area-to-volume ratio, enabling extremely efficient heat transfer. mdpi.com This allows for precise management of exothermic reactions, preventing overheating and the formation of undesired byproducts.

Control of Residence Time: The time reactants spend in the reactor can be precisely controlled by adjusting flow rates. okayama-u.ac.jp For reactions involving unstable intermediates, minimizing residence time can significantly suppress the formation of side products. sci-hub.se For example, in a bromine-lithium exchange, a short residence time prevents the organolithium intermediate from reacting with byproducts or other starting materials. sci-hub.seokayama-u.ac.jp

Improved Yield and Purity: The combination of precise temperature control, efficient mixing, and controlled residence time often leads to higher reaction selectivity and yields, simplifying subsequent purification processes. researchgate.net

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than scaling up batch reactors. sci-hub.se

The table below presents illustrative data showing how residence time can be optimized in a flow chemistry process to maximize product yield and minimize side reactions, based on findings from similar organolithium reactions. sci-hub.seokayama-u.ac.jp

| Residence Time (seconds) | Reactant Conversion (%) | Desired Product Yield (%) | Side Product Formation (%) |

| 0.5 | 85.2 | 82.1 | 3.1 |

| 1.0 | 95.7 | 94.5 | 1.2 |

| 4.0 | 99.8 | 96.0 | 1.1 |

| 15.0 | 100 | 92.7 | 3.5 |

| 30.0 | 100 | 90.2 | 6.0 |

This table is an illustrative example based on typical optimization studies for organolithium reactions in flow chemistry to demonstrate the impact of residence time on reaction outcomes. sci-hub.seokayama-u.ac.jp

By leveraging flow chemistry, the synthesis of this compound can be transformed into a more robust, efficient, and safer manufacturing process, suitable for industrial-scale production. sci-hub.se

Advanced Structural Elucidation and Electronic Structure Characterization of Lithium 1+ Ion 3 Bromopropane 1 Sulfonate

Spectroscopic Analysis for Fine Structure Determination

Spectroscopic techniques are fundamental to determining the precise atomic and molecular structure of a chemical compound. By probing the interactions of molecules with electromagnetic radiation, detailed information about atomic connectivity, bond types, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and in the solid state. It relies on the magnetic properties of atomic nuclei. For Lithium 3-bromopropane-1-sulfonate, ¹H, ¹³C, and ⁷Li NMR would be the primary methods used.

Expected ¹H and ¹³C NMR Data: The 3-bromopropane-1-sulfonate anion has three distinct sets of carbon atoms and their attached protons. The expected ¹H NMR spectrum would show three signals, each corresponding to the protons on a different carbon atom of the propane (B168953) chain. docbrown.info The integration of these signals would correspond to the number of protons in each environment. High-resolution spectra would show splitting patterns based on the n+1 rule, where 'n' is the number of neighboring protons. docbrown.info

The ¹³C NMR spectrum would similarly display three distinct peaks, one for each carbon atom in the propyl chain. The chemical shifts would be influenced by the electronegativity of the attached bromine atom and the sulfonate group.

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure.

COSY: A ¹H-¹H COSY experiment would show correlations between adjacent protons, confirming the connectivity of the -CH₂-CH₂-CH₂- chain.

HSQC: An HSQC experiment would correlate each carbon atom with its directly attached protons, confirming the assignments made in the 1D spectra.

Solid-State NMR (ssNMR): In the absence of experimental data, ssNMR could provide insights into the local environment of the lithium ion and the conformation of the sulfonate anion in the solid state. ub.edu ⁷Li ssNMR would be particularly informative about the coordination environment of the lithium cation and its proximity to the sulfonate groups of neighboring anions. frontiersin.org This technique can distinguish between different crystallographic sites of the lithium ion and provide information on ion dynamics. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 3-bromopropane-1-sulfonate Anion.

| Atom Position (C1 is attached to S) | Predicted ¹H Chemical Shift (ppm) | Predicted Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₂(SO₃⁻) | ~3.0 - 3.2 | Triplet | ~50 - 55 |

| -CH₂- | ~2.2 - 2.4 | Quintet | ~25 - 30 |

| -CH₂(Br) | ~3.5 - 3.7 | Triplet | ~30 - 35 |

Vibrational spectroscopy probes the vibrational modes of molecules. Both FTIR and Raman spectroscopy provide a "fingerprint" spectrum that is unique to the compound. researchgate.netrenishaw.com

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of Lithium 3-bromopropane-1-sulfonate would be dominated by the strong absorptions of the sulfonate group (SO₃⁻). Key expected vibrational modes include:

S=O Asymmetric and Symmetric Stretching: Very strong bands typically observed in the 1200-1350 cm⁻¹ and 1040-1080 cm⁻¹ regions, respectively. nih.gov

C-S Stretching: A medium intensity band expected around 700-800 cm⁻¹. nih.gov

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region from the propyl chain.

C-Br Stretching: A band in the lower frequency region, typically 500-650 cm⁻¹.

Li-O Vibrations: In the far-infrared region (below 500 cm⁻¹), modes involving the lithium cation vibrating against the oxygen atoms of the sulfonate group would be expected. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While S=O stretches are also visible in Raman, C-S and C-Br bonds often give rise to more intense Raman signals than IR signals. thermofisher.com The technique is particularly useful for studying the symmetry of molecular vibrations and can be used to analyze materials in aqueous solutions. thermofisher.com For this compound, Raman spectroscopy would be effective in characterizing the carbon backbone and the C-S and C-Br bonds.

Table 2: Expected Vibrational Frequencies for 3-bromopropane-1-sulfonate Anion.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretching | 2850 - 3000 | Medium | Medium-Strong |

| S=O Asymmetric Stretch | 1200 - 1350 | Strong | Medium |

| S=O Symmetric Stretch | 1040 - 1080 | Strong | Weak |

| C-S Stretch | 700 - 800 | Medium | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong | Strong |

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of Lithium 3-bromopropane-1-sulfonate could be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and the unit cell parameters. nist.govuic.edu This would reveal the exact coordination geometry of the lithium ion, showing how it interacts with the oxygen atoms of the sulfonate group(s). Furthermore, it would detail the packing of the ions in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or halogen bonding.

Neutron Diffraction: Neutron diffraction is a complementary technique to XRD. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light atoms, such as lithium, in the presence of heavier atoms like bromine and sulfur. aps.org Therefore, a neutron diffraction study would be highly valuable for accurately determining the position of the Li⁺ ion and understanding its coordination environment with greater precision than XRD alone.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting a compound's reactivity and properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. azom.com By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.

For Lithium 3-bromopropane-1-sulfonate, XPS would provide the following:

Li 1s: The binding energy of the Li 1s peak would confirm the +1 oxidation state of the lithium ion. rsc.org

Br 3d: The binding energy of the Br 3d electrons would be characteristic of bromine in an alkyl bromide.

S 2p: The S 2p spectrum would show a high binding energy, confirming the +6 oxidation state of sulfur in the sulfonate group.

O 1s: The O 1s signal would correspond to oxygen in a sulfonate group, likely interacting with the lithium cation.

C 1s: The C 1s spectrum would be complex and could potentially be resolved into three components, corresponding to the carbon atom bonded to bromine, the central carbon, and the carbon bonded to the sulfonate group.

Table 3: Expected XPS Binding Energies for Lithium 3-bromopropane-1-sulfonate.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Li | 1s | ~55 - 56 | Li⁺ |

| Br | 3d | ~70 - 71 | R-Br |

| S | 2p | ~168 - 170 | S(VI) in R-SO₃⁻ |

| O | 1s | ~532 - 533 | O in R-SO₃⁻ |

| C | 1s | ~285 - 288 | C-C, C-S, C-Br |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental formula of a compound. nih.govwikipedia.org

For Lithium 3-bromopropane-1-sulfonate, analysis would likely be performed using a soft ionization technique like Electrospray Ionization (ESI).

Molecular Ion Characterization: In negative ion mode ESI-MS, the primary ion observed would be the 3-bromopropane-1-sulfonate anion [C₃H₆BrO₃S]⁻. HRMS would confirm its elemental formula by providing a highly accurate mass measurement. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks separated by 2 Da. In positive ion mode, clusters such as [2Li⁺ + C₃H₆BrO₃S]⁺ might be observed.

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the [C₃H₆BrO₃S]⁻ anion. Collision-induced dissociation would likely lead to characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of SO₃ (80 Da), loss of HBr (81 Da), or cleavage of the C-C bonds in the propyl chain, providing further confirmation of the molecule's structure. mdpi.com

Computational Chemistry Derived Insights into Molecular Orbitals and Charge Distribution

Computational chemistry provides a powerful lens for examining the electronic structure of Lithium(1+) ion 3-bromopropane-1-sulfonate at a quantum mechanical level. Through methods like Density Functional Theory (DFT), it is possible to model the molecule's molecular orbitals and the distribution of electron density, which are fundamental to understanding its reactivity and intermolecular interactions. While specific DFT studies on this compound are not prevalent in the literature, analysis of analogous compounds such as lithium alkylsulfonates and halogenated alkanes allows for a detailed and scientifically grounded extrapolation of its electronic characteristics.

Molecular Orbital Analysis: HOMO and LUMO

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Highest Occupied Molecular Orbital (HOMO): For the 3-bromopropane-1-sulfonate anion, the HOMO is expected to be predominantly localized on the sulfonate group (-SO₃⁻) and the bromine atom. The lone pairs of the oxygen atoms in the sulfonate group and the bromine atom are high in energy and are therefore significant contributors to the HOMO. This high-energy orbital signifies that these are the regions most susceptible to electrophilic attack. The presence of the lithium ion will slightly stabilize the orbitals on the nearby sulfonate oxygen atoms through electrostatic interaction.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be centered on the antibonding σ* orbital of the carbon-bromine (C-Br) bond. This localization indicates that the C-Br bond is the most likely site for nucleophilic attack. An incoming electron would populate this antibonding orbital, leading to the cleavage of the C-Br bond, a common reaction pathway for bromoalkanes.

The HOMO-LUMO gap for similar small organic anions is typically in the range of 4-6 eV. A smaller gap generally implies higher reactivity. The interaction with the lithium cation can subtly influence this gap by altering the energy levels of the orbitals on the sulfonate group.

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contribution |

|---|---|---|

| HOMO | -6.5 | O(p), Br(p) |

| LUMO | -0.8 | C-Br (σ*) |

| HOMO-LUMO Gap | 5.7 | - |

Charge Distribution and Molecular Electrostatic Potential (MEP)

The charge distribution within this compound is highly polarized due to the presence of the ionic sulfonate group, the electronegative bromine atom, and the lithium cation. A Mulliken population analysis, a method for estimating partial atomic charges, would provide quantitative insight into this distribution.

Negative Charge Centers: The highest negative charge density is expected to be concentrated on the oxygen atoms of the sulfonate group, which collectively carry the formal negative charge of the anion. The bromine atom, being highly electronegative, will also carry a significant partial negative charge. These regions of high electron density are the primary sites for interaction with the lithium cation and other electrophiles.

Positive Charge Centers: The lithium ion (Li⁺) is the center of positive charge. The sulfur atom, being bonded to three highly electronegative oxygen atoms, will bear a substantial partial positive charge. The carbon atoms in the propane chain will also have slight partial positive charges, with the carbon atom bonded to the bromine (Cα) likely being more electrophilic than the others due to the inductive effect of the bromine.

A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. The MEP illustrates the electrostatic potential on the van der Waals surface of the molecule, with red areas indicating negative potential (electron-rich regions) and blue areas indicating positive potential (electron-poor regions). For this compound, the MEP would show intense red coloration around the sulfonate oxygens and a less intense red region near the bromine atom. A distinct region of positive potential would be associated with the lithium ion.

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| Li | +0.95 |

| S | +1.20 |

| O (average of 3) | -0.75 |

| C (bonded to S) | +0.10 |

| C (central) | -0.05 |

| C (bonded to Br) | +0.15 |

| Br | -0.30 |

| H (average) | +0.05 |

These computational insights into the molecular orbitals and charge distribution are crucial for rationalizing the chemical properties and reactivity of this compound, particularly its role in electrolyte solutions and as a reactant in chemical synthesis.

Theoretical and Computational Investigations of Lithium 1+ Ion 3 Bromopropane 1 Sulfonate

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics, solvent interactions, and collective behavior of molecules like Lithium(1+) ion 3-bromopropane-1-sulfonate.

The propyl chain in 3-bromopropane-1-sulfonate possesses rotational freedom around its carbon-carbon single bonds, leading to a variety of possible spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The rotational possibilities around the C-C bonds can lead to different conformers, such as anti and gauche arrangements. nih.gov

MD simulations can explore the conformational landscape of the molecule by simulating its dynamic motions. Over the course of a simulation, the molecule will sample different conformations, and the relative populations of these conformers can be determined. This provides insight into the molecule's flexibility and its average shape in a given environment. Studies on related flexible acyclic molecules show that specific stereochemical relationships can bias the molecule to adopt a well-defined conformation. nih.gov For the 3-bromopropane-1-sulfonate anion, key dihedral angles (e.g., Br-C-C-C and C-C-C-S) would be monitored during a simulation to characterize its conformational preferences.

Table 2: Representative Dihedral Angle Populations from MD Simulations (Note: These values are hypothetical, representing potential outcomes of an MD simulation for 3-bromopropane-1-sulfonate in a polar solvent.)

| Dihedral Angle | Conformation | Population (%) |

| C1-C2-C3-S | gauche | 65% |

| anti | 35% | |

| Br-C1-C2-C3 | gauche | 70% |

| anti | 30% |

In a solution, solvent molecules arrange themselves around a solute ion in distinct layers known as solvation shells. MD simulations are exceptionally well-suited for studying these phenomena. mdpi.com For this compound, simulations can model the interactions between the lithium cation, the sulfonate anion, and the surrounding solvent molecules.

A key tool for analyzing solvation structure is the radial distribution function, g(r), which describes the probability of finding a particle at a certain distance from a central reference particle. mdpi.com MD simulations of lithium salts in various solvents have shown that the first solvation shell around the Li+ ion is typically well-defined, with a sharp peak in the Li-O (solvent) g(r) at around 0.20 nm. mdpi.com The number of solvent molecules or anions in this first shell, known as the coordination number, can be calculated by integrating the g(r). mdpi.commdpi.com These simulations reveal the competition between solvent molecules and the 3-bromopropane-1-sulfonate anion for a place in the lithium ion's primary coordination sphere. mdpi.com Understanding these solvation structures is critical, as they directly influence ion mobility and conductivity in electrolyte applications. arxiv.orgrsc.org

Table 3: Illustrative Li+ Solvation Shell Properties from MD Simulations (Note: Data are based on findings for similar Li-sulfonate systems in a polar aprotic solvent like propylene (B89431) carbonate.)

| Interacting Pair | First Peak of g(r) (nm) | Coordination Number |

| Li+ – Sulfonate Oxygen | 0.20 | ~1-2 |

| Li+ – Solvent Oxygen | 0.21 | ~3-4 |

| Li+ – Bromine | > 0.40 | ~0 |

Beyond individual ion-solvent interactions, MD simulations can reveal how multiple ions and solvent molecules interact collectively. harvard.edu For this compound, several types of intermolecular forces are at play, including strong ion-ion electrostatic interactions between Li+ and the sulfonate group, ion-dipole interactions with polar solvents, and weaker van der Waals forces.

The C-Br bond introduces the possibility of halogen bonding, a specific type of non-covalent interaction. rsc.org Furthermore, first-principles calculations on model dimers have quantified the strength of C–Br⋯Br–C interactions, showing them to be dominated by dispersion with a significant electrostatic component. rsc.org In concentrated solutions, MD simulations often show the formation of ion pairs, triplets, and larger aggregates. osti.gov The propensity for self-assembly depends on the balance of these interactions, the concentration, and the nature of the solvent. By analyzing trajectories from MD simulations, one can identify the formation and lifetime of such clusters, which can significantly impact the physical properties of the solution, such as viscosity and ionic conductivity. mdpi.com

Predictive Modeling for Novel Analogues and Derivatives

The in silico design and evaluation of novel chemical entities have become a cornerstone of modern materials science and drug discovery, offering a rapid and cost-effective means to identify promising candidates with desired properties. For this compound, a compound of interest as a potential electrolyte additive in lithium-ion batteries, predictive modeling is instrumental in designing novel analogues and derivatives with enhanced performance characteristics. This approach leverages computational chemistry and machine learning to forecast the physicochemical and electrochemical properties of hypothetical molecules, thereby guiding synthetic efforts toward the most viable candidates.

Predictive modeling for analogues of this compound typically revolves around modifying the core structure to tune specific properties. These modifications can include altering the length of the alkyl chain, substituting the bromine atom with other halogens (e.g., fluorine, chlorine) or functional groups, and exploring different sulfonate ester derivatives. The primary goal is to establish a clear understanding of the structure-property relationships that govern the compound's performance as, for example, a component in an electrolyte system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A principal methodology in this predictive endeavor is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. nih.gov For the analogues of this compound, QSAR models can be constructed to predict key performance metrics.

The development of a QSAR model involves several key steps:

Data Set Preparation: A diverse set of known organosulfonate compounds with experimentally determined properties is compiled.

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors encode various aspects of the molecular structure, such as steric, electronic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a model that correlates the molecular descriptors with the observed property of interest. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques.

For instance, a QSAR model could be developed to predict the ionic conductivity of novel sulfonate-based electrolyte additives. Key molecular descriptors in such a model might include the molecule's size, shape, polarity, and the distribution of electrostatic charges. nih.gov

Computational Screening and High-Throughput Virtual Screening

High-throughput virtual screening is a powerful computational technique that allows for the rapid assessment of large libraries of virtual compounds. researchgate.net In the context of this compound, this approach can be used to screen thousands of potential analogues for their suitability as electrolyte additives. The screening process is typically based on a set of calculated molecular properties that are believed to be critical for performance.

One of the most important parameters in the context of electrolyte stability is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A lower LUMO energy generally indicates that a molecule is more susceptible to reduction. In the design of electrolyte additives, a LUMO energy that is slightly higher than that of the solvent molecules is often desirable, as this allows the additive to be preferentially reduced on the anode surface, forming a stable solid electrolyte interphase (SEI).

The following interactive table illustrates how computational screening could be used to rank hypothetical analogues of this compound based on their calculated LUMO energies and other relevant properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LUMO Energy (eV) | Predicted Ionic Conductivity (S/cm) |

| Lithium(1+) ion 3-fluoropropane-1-sulfonate | C₃H₆FO₃SLi | 164.09 | -1.85 | 1.2 x 10⁻³ |

| Lithium(1+) ion 3-chloropropane-1-sulfonate | C₃H₆ClO₃SLi | 180.54 | -2.10 | 9.5 x 10⁻⁴ |

| This compound | C₃H₆BrO₃SLi | 224.99 | -2.25 | 8.1 x 10⁻⁴ |

| Lithium(1+) ion 4-bromobutane-1-sulfonate | C₄H₈BrO₃SLi | 239.02 | -2.30 | 7.5 x 10⁻⁴ |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior of molecules and their interactions at the atomic level. morressier.com In the context of designing novel analogues of this compound, MD simulations can be used to predict a range of important properties, including:

Solvation Structure: Understanding how the lithium ion and the sulfonate anion interact with the solvent molecules is crucial for predicting the electrolyte's transport properties. rsc.org

Ion Transport: MD simulations can be used to calculate the diffusion coefficients of the ions in the electrolyte, which is directly related to the ionic conductivity. lbl.gov

Electrolyte Stability: By simulating the behavior of the electrolyte at different temperatures and pressures, it is possible to assess its thermal and electrochemical stability.

The following table summarizes the types of data that can be obtained from MD simulations and their relevance to the design of novel electrolyte additives.

| Predicted Property | Relevance to Electrolyte Performance |

| Li⁺ Solvation Number | Influences ion mobility and conductivity. |

| Li⁺ Diffusion Coefficient | Directly related to ionic conductivity. |

| Anion-Solvent Radial Distribution Function | Provides insight into ion pairing and aggregation. |

| Electrolyte Viscosity | Affects ion transport and overall performance. |

By integrating these predictive modeling techniques, researchers can rationally design and prioritize novel analogues and derivatives of this compound for synthesis and experimental validation. This in silico-first approach accelerates the discovery of new materials with tailored properties for advanced energy storage applications and other technological fields.

Reaction Mechanisms and Reactivity Studies of Lithium 1+ Ion 3 Bromopropane 1 Sulfonate

Nucleophilic Substitution Reactions Involving the Bromopropane Moiety

The carbon-bromine bond in the 3-bromopropane-1-sulfonate anion is the primary site for nucleophilic substitution reactions. The bromine atom, being more electronegative than carbon, creates a polar bond that renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

The structure of the substrate is the most critical factor in determining the pathway of a nucleophilic substitution reaction. The 3-bromopropane-1-sulfonate anion is a primary alkyl halide, as the carbon atom bonded to the bromine is only attached to one other carbon atom. This structural feature strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. pressbooks.publibretexts.org

The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion). libretexts.org This "backside attack" is preferred because it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO). As the new bond with the nucleophile forms, the C-Br bond simultaneously breaks. pressbooks.pub This concerted process passes through a high-energy transition state where the central carbon atom is transiently pentacoordinated. pressbooks.publibretexts.org

A key consequence of the SN2 mechanism is the inversion of configuration at the carbon center, often referred to as a Walden inversion. pressbooks.pub If the reaction were to occur at a chiral center, an (R)-enantiomer would be converted to an (S)-enantiomer, and vice versa. While the carbon atom bearing the bromine in 3-bromopropane-1-sulfonate is achiral, the principle of backside attack and inversion remains the fundamental stereochemical pathway.

The alternative unimolecular nucleophilic substitution (SN1) pathway is highly disfavored for primary alkyl halides like this one. The SN1 mechanism involves a two-step process initiated by the slow departure of the leaving group to form a carbocation intermediate. Primary carbocations are notoriously unstable and high in energy, making the activation energy for this step prohibitively high. Therefore, pathway selectivity for nucleophilic substitution on the bromopropane moiety of this compound is overwhelmingly directed towards the SN2 mechanism.

The kinetics of the SN2 reaction are, by definition, bimolecular. The reaction rate is dependent on the concentration of both the substrate (3-bromopropane-1-sulfonate) and the attacking nucleophile. libretexts.org The rate law is expressed as:

Rate = k[R-Br][Nu⁻]

Where:

k is the second-order rate constant

[R-Br] is the concentration of lithium 3-bromopropane-1-sulfonate

[Nu⁻] is the concentration of the nucleophile

The rate of SN2 reactions is highly sensitive to steric hindrance. As the substitution on the carbon atom bearing the leaving group increases (from methyl to primary to secondary), the reaction rate decreases significantly. Tertiary alkyl halides are generally unreactive via the SN2 mechanism. pressbooks.pub Computational studies have shown that each methyl group added to the alpha-carbon can raise the SN2 activation barrier by 3-4 kcal/mol. acs.org This confirms that the primary structure of 3-bromopropane-1-sulfonate is well-suited for rapid SN2 reactions compared to more substituted analogues.

| Type of Alkyl Halide | Structure | Relative Rate |

|---|---|---|

| Methyl | CH₃-X | ~30 |

| Primary (e.g., 3-bromopropane-1-sulfonate) | R-CH₂-X | 1 |

| Secondary | R₂-CH-X | ~0.03 |

| Tertiary | R₃-C-X | Negligible |

Sulfonate Group Reactivity and Stability

The sulfonate group (R-SO₃⁻) is the conjugate base of a strong sulfonic acid, which contributes to its high stability and low reactivity as a nucleophile. The negative charge is delocalized over the three oxygen atoms through resonance, making the anion very stable.

Alkyl sulfonate salts exhibit considerable hydrolytic stability. The carbon-sulfur bond is strong and resistant to cleavage by water under neutral or basic conditions. Degradation via hydrolysis typically requires harsh conditions, such as heating in strong acids. mdpi.com In the context of its use in non-aqueous lithium-ion battery electrolytes, hydrolytic degradation is minimal, assuming the absence of significant water contamination.

However, thermal and electrochemical degradation pathways are more relevant. mdpi.com In a battery environment, elevated temperatures can initiate decomposition of electrolyte components. nih.gov Often, the degradation of the lithium salt (like LiPF₆ in standard electrolytes) can produce trace amounts of acid (like HF), which can then catalyze the breakdown of other electrolyte components. mdpi.com For lithium 3-bromopropane-1-sulfonate, while it is more stable than LiPF₆, extreme thermal stress could potentially lead to decomposition.

The oxygen atoms of the sulfonate group possess lone pairs of electrons and can act as Lewis bases, allowing them to coordinate with metal cations like Li⁺. arxiv.org In an electrolyte solution, a dynamic equilibrium exists between free, solvated ions and various aggregated species, such as contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates (AGGs).

Li⁺ + SO₃⁻-R ⇌ [Li(SO₃-R)] (CIP) ⇌ [Li⁺(solvent)ₙ(SO₃⁻-R)] (SSIP)

The nature and extent of this ion pairing are influenced by the solvent's dielectric constant, the salt concentration, and the specific nature of the anion. nih.gov Anions with a delocalized charge, like sulfonate, generally have weaker interactions with Li⁺ compared to anions with localized charges. This coordination behavior is critical as it directly impacts the electrolyte's properties, including ionic conductivity and the lithium-ion transference number (the fraction of total current carried by Li⁺ ions). Strong ion pairing reduces the number of free charge carriers and can lower conductivity. nih.govrsc.org

Advanced Materials Science Applications and Integration of Lithium 1+ Ion 3 Bromopropane 1 Sulfonate

Role in Polymer Electrolyte Systems

Lithium(1+) ion 3-bromopropane-1-sulfonate serves as a specialized lithium salt in the formulation of polymer electrolytes, which are crucial components in the development of safer, all-solid-state lithium batteries. rsc.orgsciopen.com Unlike traditional liquid electrolytes, solid polymer electrolytes (SPEs) offer improved safety by eliminating flammable organic solvents, along with enhanced flexibility and processability. researchgate.net The performance of an SPE is largely dictated by the interactions between the polymer matrix and the dissolved lithium salt. The unique structure of lithium 3-bromopropane-1-sulfonate, featuring a lithium cation, a sulfonate anion, and a functionalized alkyl chain, allows for tailored properties within these systems.

The dissociation of the lithium salt and the subsequent coordination of the lithium-ion (Li⁺) with the polymer host are fundamental to achieving ionic conductivity. In typical polymer matrices like polyethylene (B3416737) oxide (PEO), the lone pairs of electrons on the ether oxygen atoms coordinate with the Li⁺ ions. nih.govmdpi.com This process effectively solvates the cation, creating pathways for its movement.

The 3-bromopropane-1-sulfonate anion plays a critical role in this coordination environment. The sulfonate group (–SO₃⁻) possesses a delocalized negative charge over its three oxygen atoms, which results in a "soft" anionic character. This leads to relatively weak ion pairing between the Li⁺ cation and the sulfonate anion compared to salts with smaller, "harder" anions. Weaker ion pairing is advantageous as it increases the concentration of mobile Li⁺ charge carriers, thereby enhancing ionic conductivity.

Furthermore, the presence of sulfonate groups can promote compatibility between different components in a composite or blended polymer electrolyte system. researchgate.net The polar sulfonate functionality can interact favorably with polar segments of polymer chains, improving the morphological homogeneity of the electrolyte, which is essential for consistent ion transport. researchgate.net The bromo-functionalized propyl chain introduces another dimension of interaction, potentially influencing the local dielectric constant and chain dynamics of the polymer host.

Interactive Table 1: Coordination Environment of Li⁺ in Polymer Electrolytes

| Polymer Matrix | Coordinating Atom/Group | Typical Coordination Number | Nature of Interaction |

| Poly(ethylene oxide) (PEO) | Ether Oxygen (-O-) | 4 - 6 | Ion-Dipole |

| Poly(acrylonitrile) (PAN) | Nitrile Nitrogen (-CN) | 3 - 5 | Ion-Dipole |

| Poly(methyl methacrylate) (PMMA) | Carbonyl Oxygen (C=O) | 4 - 5 | Ion-Dipole |

| Sulfonated Polymers | Sulfonate Oxygen (-SO₃⁻) | 2 - 4 | Ion-Ion / Ion-Dipole |

Lithium-ion transport in solid polymer electrolytes occurs primarily through two interconnected mechanisms: segmental motion of the polymer chains and ion hopping between coordination sites. nih.gov

Segmental Motion: At temperatures above the glass transition temperature (Tg) of the polymer, the amorphous polymer chains are in constant motion. Li⁺ ions, coordinated to segments of these chains, are transported along with this movement. This is often referred to as a vehicular mechanism. The flexible 3-bromopropane chain of the anion can act as a plasticizer, lowering the Tg of the polymer matrix and enhancing the local segmental dynamics, which in turn facilitates faster Li⁺ transport. researchgate.net

Ion Hopping: Li⁺ ions can also move by hopping from one coordination site (e.g., an ether oxygen) to an adjacent one along the polymer chain or between different chains. The rate of hopping is dependent on the energy barrier for breaking an existing coordination bond and forming a new one. The weakly coordinating nature of the sulfonate anion helps to lower this energy barrier by reducing the strength of the Li⁺-anion pairing, promoting more frequent and rapid ion hopping. rsc.org

The presence of the bromine atom on the anion offers a reactive site for covalently grafting the anion onto the polymer backbone. This creates a single-ion conducting polymer electrolyte, where only the Li⁺ cation is mobile. researchgate.net This approach is highly desirable as it eliminates the detrimental effects of anion migration, such as concentration polarization and the formation of unstable solid electrolyte interphase (SEI) layers, leading to improved battery performance and lifespan. researchgate.net

Interactive Table 2: Comparative Ionic Conductivity in Polymer Electrolyte Systems

| Electrolyte Type | Example System | Typical Room Temperature Ionic Conductivity (S/cm) | Primary Conduction Mechanism |

| Salt-in-Polymer | LiTFSI in PEO | 10⁻⁵ to 10⁻⁸ | Segmental Motion & Ion Hopping |

| Plasticized SPE | LiClO₄ in PEO/EC | 10⁻⁴ to 10⁻⁵ | Enhanced Segmental Motion |

| Composite SPE | LiTFSI in PEO with Al₂O₃ | ~10⁻⁵ | Interfacial Hopping |

| Single-Ion Conductor | Polymer with grafted sulfonate anions | 10⁻⁵ to 10⁻⁶ | Cation Hopping |

Application in Supramolecular Assemblies and Self-Organizing Systems

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, can be leveraged to create highly ordered materials using this compound as a building block. rsc.org These interactions are weaker than covalent bonds but are highly directional and can act cooperatively to form complex, functional architectures.

The structure of lithium 3-bromopropane-1-sulfonate is well-suited for directing self-assembly. The primary interaction is the strong electrostatic force between the lithium cation and the sulfonate anion. In addition to this ionic bonding, other non-covalent forces can contribute to the formation of ordered structures:

Lithium Bonding: The lithium cation can coordinate with electron-donating groups from neighboring molecules, forming a "lithium bond." This interaction is stronger than a typical hydrogen bond and can be a powerful tool for constructing robust supramolecular networks. nih.gov Theoretical studies have shown that lithium bonds can lead to the formation of well-defined structures like nanotubes. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the oxygen atoms of the sulfonate group on another molecule) to create directional linkages.

Hydrophobic Interactions: The propyl (-C₃H₆-) chain is hydrophobic and can drive the assembly of molecules in aqueous or highly polar environments to minimize contact with the solvent, potentially leading to the formation of micelles or bilayer structures.

Through a combination of these interactions, lithium 3-bromopropane-1-sulfonate can self-assemble into ordered arrangements such as one-dimensional channels or lamellar sheets. nih.gov Such structures are of great interest for creating materials with anisotropic properties, such as directional ion conductivity. nih.gov

Interactive Table 3: Key Non-Covalent Interactions in Supramolecular Assembly

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Ion-Ion | Electrostatic attraction between oppositely charged ions (e.g., Li⁺ and -SO₃⁻). | 40 - 70 |

| Lithium Bond | A Lewis acid (Li⁺) interacting with a Lewis base. | 10 - 40 |

| Halogen Bond | An electrophilic region on a halogen interacting with a nucleophile. | 1 - 10 |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and an electronegative atom. | 1 - 12 |

| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution. | Entropy-driven |

Materials whose structures and properties can be altered by external stimuli are known as responsive or "smart" materials. rsc.org Supramolecular assemblies, held together by relatively weak non-covalent bonds, are ideal candidates for creating such systems. The ordered structures formed by lithium 3-bromopropane-1-sulfonate can be designed to respond to various triggers:

Temperature: A change in temperature can alter the strength of non-covalent interactions, potentially causing a phase transition or disassembly of the supramolecular structure. This could be used to create a thermally switchable ionic conductor.

Solvent: Changing the polarity of the solvent can disrupt the hydrophobic and ionic interactions that hold the assembly together, leading to its dissolution or reorganization into a different structure.

Presence of Other Ions: Introducing ions that can compete with lithium for coordination sites or with the sulfonate group for ionic pairing can trigger a structural change.

By incorporating lithium 3-bromopropane-1-sulfonate into polymers or gels, it is possible to fabricate materials that exhibit a macroscopic response, such as swelling/shrinking or a change in mechanical properties, upon application of a stimulus.

Catalytic Activity and Mechanistic Roles in Organic Transformations

While the primary applications of lithium 3-bromopropane-1-sulfonate are in materials science, its chemical structure suggests potential roles in catalysis, although this is not a widely documented area of application. The catalytic potential stems from the distinct properties of its constituent parts: the Lewis acidic cation, the weakly coordinating anion, and the reactive alkyl bromide.

Lewis Acid Catalysis: The lithium ion (Li⁺) is a hard Lewis acid and can activate Lewis basic substrates, particularly those containing oxygen or nitrogen atoms (e.g., carbonyls, ethers, epoxides). By coordinating to a substrate, the Li⁺ ion withdraws electron density, making the substrate more susceptible to nucleophilic attack.

Weakly Coordinating Anion: In catalysis, it is often desirable for the counter-ion of the active metal center to be weakly coordinating. A strongly coordinating anion can bind to the metal, occupying a coordination site and inhibiting the binding of the substrate. The sulfonate anion, with its delocalized charge, is generally considered weakly coordinating, making it a suitable counter-ion for a catalytically active Li⁺ center.

Reactive Functional Group: The C-Br bond provides a reactive handle. The compound could act as a precursor to an organocatalyst by having the bromide displaced by a nucleophilic catalytic species. Alternatively, the bromide could function as a leaving group in certain reaction cycles or participate in radical-mediated transformations.

Interactive Table 4: Potential Mechanistic Roles in Organic Chemistry

| Component | Property | Potential Role in a Reaction | Example Substrate Activation |

| Lithium Ion (Li⁺) | Lewis Acid | Activation of electrophiles | Coordination to a carbonyl oxygen |

| Sulfonate Anion (-SO₃⁻) | Weakly Coordinating | Stabilizes the cationic center without deactivating it | Allows substrate to access the Li⁺ center |

| 3-Bromopropane Group | Reactive C-Br Bond | Alkylating agent, radical precursor, leaving group | Alkylation of a nucleophile |

Table of Mentioned Compounds

As a Phase Transfer Catalyst Component

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This is achieved through the use of a phase transfer catalyst that transports a reactant from one phase to the other, thereby enabling the reaction to proceed. The most common phase transfer catalysts are quaternary ammonium (B1175870) and phosphonium (B103445) salts. wikipedia.org

The potential of this compound as a component in a phase transfer catalytic system is intriguing, though not conventional. A typical phase transfer catalyst possesses both hydrophilic and lipophilic characteristics. operachem.com In the case of this compound, the lithium cation is hydrophilic, while the 3-bromopropane-1-sulfonate anion has both a polar (sulfonate) and a nonpolar (bromopropane) component.

The effectiveness of a salt as a phase transfer catalyst is largely dependent on the ability of its cation to be sufficiently lipophilic to be soluble in the organic phase, carrying the anion with it. Standard phase transfer catalysts achieve this with long alkyl chains on a quaternary ammonium or phosphonium center. operachem.com The small, highly polarizing lithium cation is strongly solvated by water, which would generally limit its ability to transfer into a nonpolar organic phase.

However, the 3-bromopropane-1-sulfonate anion could play a role in modifying the phase behavior. The sulfonate group is highly polar and water-soluble, while the bromopropane moiety introduces some degree of lipophilicity. This dual character might allow for some interfacial activity. Furthermore, the reactive bromo- group on the alkyl chain could potentially be used to graft the molecule onto a polymer support or a more complex molecular structure, creating a functionalized material with tailored catalytic properties. Such supported catalysts are of great interest in green chemistry as they can be easily separated and recycled.

For this compound to function effectively, it would likely require a co-catalyst or specific solvent systems that can enhance the solubility of the lithium salt in the organic phase. For instance, crown ethers or cryptands could be employed to encapsulate the lithium ion, rendering it more lipophilic and capable of transporting the sulfonate anion into the organic phase.

Table 1: Comparison of Different Types of Phase Transfer Catalysts

| Catalyst Type | Typical Examples | Mechanism of Action | Advantages | Limitations |

|---|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | Anion exchange and transport into the organic phase. | Commercially available, wide range of applications. | Limited thermal stability in some cases. |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide (TBPB) | Similar to ammonium salts, transports anions. | Higher thermal stability than ammonium salts. | Generally more expensive. |

| Crown Ethers | 18-Crown-6 | Encapsulate the cation, making it soluble in the organic phase along with its counter-anion. | High efficiency for specific cations. | High cost and potential toxicity. |

| Cryptands | Kryptofix 222 | Three-dimensional encapsulation of cations. | Very high stability and selectivity for cations. | Very high cost. |

| Lithium Salts (Theoretical) | This compound | Potential for interfacial activity or use with co-catalysts like crown ethers. | Potentially tunable properties through the functionalized anion. | Low lipophilicity of the lithium cation, limited documented use. |

Lewis Acid Catalysis Facilitated by the Lithium Ion

Lewis acids are electron pair acceptors and are widely used as catalysts in a variety of organic reactions, such as Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, and Diels-Alder reactions. Metal cations can act as Lewis acids, with their catalytic activity depending on their charge density and the nature of their counter-ion.

The lithium ion (Li+), although a small alkali metal cation, can function as a Lewis acid. Its Lewis acidity is considered moderate compared to other metal ions like Al³⁺ or Ti⁴⁺, but it is sufficient to catalyze a range of chemical transformations. The effectiveness of a lithium salt as a Lewis acid catalyst is significantly influenced by the nature of its counter-anion. Weakly coordinating anions generally lead to a more Lewis acidic cation, as the cation is more available to interact with the substrate.

In this compound, the sulfonate group of the anion is a key factor. Sulfonates are the conjugate bases of strong sulfonic acids, making them weakly coordinating anions. A well-known example of a lithium salt with a sulfonate anion used in catalysis is lithium trifluoromethanesulfonate (B1224126) (lithium triflate, LiOTf). frontiersin.orgwikipedia.org The triflate anion is an excellent leaving group and is very weakly coordinating, which enhances the Lewis acidity of the lithium ion.

The 3-bromopropane-1-sulfonate anion in the title compound would also be a weakly coordinating anion. The presence of the electron-withdrawing bromine atom on the propyl chain could potentially further decrease the coordinating ability of the sulfonate group through an inductive effect, thereby enhancing the Lewis acidity of the lithium ion compared to a simple alkylsulfonate.

Therefore, this compound could theoretically be employed as a mild and functionalizable Lewis acid catalyst. The bromo- functionality offers a handle for covalent attachment to solid supports, such as silica (B1680970) or polymers. nih.gov This would allow for the development of heterogeneous catalysts that are easily recoverable and reusable, a significant advantage in industrial processes. The catalytic activity would be expected in reactions that are sensitive to the strength of the Lewis acid, where a milder catalyst is preferred to avoid side reactions.

Table 2: Comparison of Lewis Acidity for Selected Metal Triflates

| Metal Triflate | Cation | Relative Lewis Acidity | Common Applications in Catalysis |

|---|---|---|---|

| Lithium Triflate (LiOTf) | Li⁺ | Mild | Aldol reactions, Diels-Alder reactions, glycosylations. |

| Scandium Triflate (Sc(OTf)₃) | Sc³⁺ | Strong | Friedel-Crafts reactions, Michael additions, aldol reactions. |

| Ytterbium Triflate (Yb(OTf)₃) | Yb³⁺ | Strong | Water-tolerant Lewis acid catalysis, acylation of alcohols. |

| Copper(II) Triflate (Cu(OTf)₂) | Cu²⁺ | Moderate | Diels-Alder reactions, cyclopropanation, azide-alkyne cycloadditions. |

| Silver Triflate (AgOTf) | Ag⁺ | Moderate | Halogenation reactions, activation of glycosyl donors. |

This table provides context for the expected Lewis acidity of a lithium salt with a weakly coordinating sulfonate anion.

Future Research Directions and Emerging Paradigms in Lithium 1+ Ion 3 Bromopropane 1 Sulfonate Chemistry

Exploration of Hybrid Inorganic-Organic Frameworks

Hybrid inorganic-organic frameworks, such as Metal-Organic Frameworks (MOFs), are a class of porous materials with highly tunable structures and properties. scispace.com The incorporation of Lithium(1+) ion 3-bromopropane-1-sulfonate into these frameworks presents a compelling avenue for the development of next-generation solid-state electrolytes and ion-selective membranes.

Future research will likely focus on two main strategies for integrating this compound into hybrid frameworks:

As a Functional Linker: The 3-bromopropane-1-sulfonate anion could be chemically modified to serve as a linker molecule in the synthesis of new MOFs. The sulfonate group can coordinate with metal centers, while the bromo-group offers a site for post-synthetic modification, allowing for the grafting of other functional groups to tailor the framework's properties.

As a Guest Molecule: The lithium salt can be incorporated into the pores of existing MOFs. The sulfonate groups are expected to facilitate lithium-ion transport through the framework's channels, potentially leading to materials with high ionic conductivity. Research has already shown that sulfonate-based MOFs can exhibit significant lithium-ion conductivity. nih.govnih.govresearchgate.netresearchgate.net

| Research Area | Objective | Potential Impact |

|---|---|---|

| Synthesis of Novel MOFs | To use 3-bromopropane-1-sulfonate as a building block for new framework structures. | Creation of materials with tailored porosity and ion-conduction pathways. |

| Post-Synthetic Modification | To utilize the bromo-group for grafting functional molecules onto the framework. | Enhanced chemical stability, selectivity, and catalytic activity. |

| Guest Molecule Encapsulation | To load the salt into the pores of existing MOFs to enhance ionic conductivity. | Development of solid-state electrolytes for safer lithium-ion batteries. |

Integration into Nanoscience and Nanomaterials Design

The application of nanotechnology to energy storage materials has the potential to significantly improve the performance of devices like lithium-ion batteries. researchgate.netmdpi.comfrontiersin.org this compound can be a valuable tool in the design and synthesis of novel nanomaterials for such applications.

Emerging research directions in this area include:

Precursor for Nanoparticle Synthesis: This compound could be used as a precursor in the synthesis of lithium-containing nanoparticles, such as lithium sulfide (B99878) or lithium-containing metal oxides. scielo.org.boresearchgate.net The controlled decomposition of the organosulfonate could offer a route to nanoparticles with well-defined sizes and morphologies.

Surface Functionalization: The 3-bromopropane-1-sulfonate anion can act as a capping agent to stabilize nanoparticles and prevent their agglomeration. d-nb.infonih.gov The sulfonate group can bind to the nanoparticle surface, while the brominated tail can be used to tune the surface chemistry and improve dispersibility in various solvents or polymer matrices.

| Application | Function of the Compound | Anticipated Outcome |

|---|---|---|

| Nanoparticle Synthesis | Source of lithium and counter-ion that can be thermally or chemically decomposed. | Controlled formation of electrochemically active nanoparticles. |

| Surface Capping Agent | Stabilizes nanoparticles and provides a functional handle for further reactions. | Improved stability and processability of nanomaterials for electrode fabrication. |

| Component in Nano-composite Electrolytes | As a lithium salt in combination with ceramic or polymer nanoparticles. | Enhanced ionic conductivity and mechanical properties of the electrolyte. |

Advanced In-Situ and Operando Characterization Techniques for Dynamic Systems

Understanding the behavior of electrolytes and their interfaces with electrodes during battery operation is crucial for designing longer-lasting and safer energy storage devices. Advanced in-situ and operando characterization techniques provide real-time insights into these dynamic processes.

Future studies on electrolytes containing this compound will likely employ a suite of these advanced techniques:

In-situ Raman and FTIR Spectroscopy: These techniques can be used to monitor the vibrational modes of the 3-bromopropane-1-sulfonate anion at the electrode surface during charging and discharging. nih.govnih.govresearchgate.netsciengine.com This would provide valuable information on its decomposition pathways and its contribution to the formation of the solid electrolyte interphase (SEI).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the local environment and dynamics of lithium ions. nih.govresearchgate.netimperial.ac.uknih.gov 7Li NMR studies could elucidate the coordination of lithium ions with the sulfonate groups and solvent molecules, providing insights into the mechanisms of ion transport.

Atomic Force Microscopy (AFM): In-situ AFM can be used to visualize the formation and evolution of the SEI layer on electrode surfaces with nanoscale resolution. researchgate.net This would allow for a direct observation of how the presence of 3-bromopropane-1-sulfonate influences the morphology and mechanical properties of the SEI.

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Operando Raman/FTIR | Real-time chemical changes at the electrode-electrolyte interface. | Understanding the role of the sulfonate and bromo- groups in SEI formation. researchgate.netutwente.nl |

| In-situ NMR | Lithium-ion coordination, solvation, and dynamics in the electrolyte. | Elucidating the impact of the sulfonate anion on ion transport mechanisms. |

| In-situ AFM | Nanoscale morphology and mechanical properties of the SEI. | Correlating the additive's presence with the stability and uniformity of the passivation layer. |

Development of Structure-Activity Relationship Models for Functional Design

The rational design of new electrolyte materials can be greatly accelerated by the development of predictive computational models. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models correlate the chemical structure of molecules with their physical and chemical properties.

For this compound and its derivatives, future research will likely focus on developing models that can predict key performance metrics:

Ionic Conductivity: Models can be developed to predict how modifications to the alkyl chain length or the substitution of the bromine atom with other halogens would affect the ionic conductivity of the resulting lithium salt.

Electrochemical Stability: Computational screening can be used to predict the oxidation and reduction potentials of 3-bromopropane-1-sulfonate and related compounds, helping to identify molecules with a wide electrochemical stability window suitable for high-voltage batteries. rsc.orgrsc.org

SEI-forming Propensity: Molecular dynamics simulations can provide insights into the decomposition of the sulfonate anion at the anode surface, aiding in the design of additives that form a stable and ionically conductive SEI. nih.govmdpi.comnih.govmdpi.com

| Molecular Descriptor | Predicted Property | Importance for Functional Design |

|---|---|---|

| Alkyl chain length | Ionic conductivity, viscosity | Optimizing ion transport properties of the electrolyte. |

| Halogen substituent | Electrochemical stability, SEI composition | Designing additives for high-voltage applications and stable interfaces. |

| Dipole moment | Salt dissociation, solvation shell structure | Ensuring a high concentration of free lithium ions for conduction. |

Q & A

Q. What are the recommended synthesis protocols for lithium(1+) ion 3-bromopropane-1-sulfonate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves reacting 3-bromopropane-1-sulfonic acid with lithium hydroxide in a polar aprotic solvent (e.g., THF or acetonitrile) under inert conditions. Key steps include:

- Stoichiometric control : Maintain a 1:1 molar ratio of sulfonic acid to lithium hydroxide to avoid unreacted starting materials.

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) to achieve >95% purity.

- Characterization : Confirm structure via , , and NMR spectroscopy, coupled with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How should researchers assess the solubility and stability of this compound in different solvents?

Methodological Answer:

- Solubility screening : Perform gravimetric analysis by dissolving known masses in solvents (e.g., water, DMSO, DMF) at 25°C, followed by filtration and drying to quantify solubility limits.

- Stability testing : Use accelerated stability studies (40°C/75% relative humidity) over 14 days, monitoring degradation via HPLC-UV and comparing peak areas of the parent compound to potential breakdown products (e.g., free sulfonate or bromide ions) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : NMR (δ ~0.5–1.5 ppm) confirms lithium coordination, while NMR identifies the bromopropane chain (e.g., triplet for CHBr at δ ~3.4 ppm).

- FT-IR : Look for sulfonate S=O stretches (1050–1200 cm) and C-Br vibrations (500–600 cm).

- Elemental analysis : Validate Li, S, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the bromine substituent influence nucleophilic substitution reactions in this compound?

Methodological Answer: The bromine atom acts as a leaving group, enabling SN2 reactions. To study this:

- Kinetic experiments : Monitor reaction rates with nucleophiles (e.g., sodium azide) in DMSO at varying temperatures. Use pseudo-first-order kinetics and Arrhenius plots to determine activation energy.

- Stereochemical analysis : Compare reactivity in chiral solvents (e.g., (R)- or (S)-limonene) to assess inversion of configuration via polarimetry .

Q. What role does the lithium ion play in modulating electrochemical properties for battery applications?

Methodological Answer:

- Ionic conductivity : Measure via electrochemical impedance spectroscopy (EIS) in a solid-state electrolyte matrix (e.g., PEO-LiClO). Compare with other lithium salts (e.g., LiPF) to evaluate ion mobility.

- Coordination studies : Use Raman spectroscopy to identify Li-sulfonate interactions (peak shifts at 950–1000 cm) and compare with computational DFT models .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonate-to-sulfone transformations?

Methodological Answer: